An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (CAS No. 1128078-21-6) is a molecule of interest with potential applications in various chemical industries. Understanding its physicochemical properties is paramount for its effective utilization, particularly in fields such as drug development and material science, where these characteristics govern a substance's behavior, from its synthesis and formulation to its interaction with biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this ether-linked carboxylic acid, alongside detailed, field-proven experimental methodologies for their determination.
Chemical Identity and Structure
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IUPAC Name: 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
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CAS Number: 1128078-21-6
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Molecular Formula: C₁₂H₂₂O₃
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Molecular Weight: 214.3 g/mol
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Chemical Structure:
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The structure consists of a 3,3-dimethylcyclohexyl group linked via an ether bond to an ethoxy acetic acid moiety. This combination of a bulky, lipophilic cycloalkane and a polar carboxylic acid group imparts amphiphilic character to the molecule.
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Core Physicochemical Properties
A summary of the key physicochemical properties of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is presented below. Due to the limited availability of experimental data, predicted values from reputable computational models are included to provide a comprehensive profile.
| Property | Value (Predicted/Known) | Source/Method |
| LogP (Octanol-Water Partition Coefficient) | 3.1 (Calculated) | Chemical Supplier Data |
| pKa (Acid Dissociation Constant) | ~4.5 - 5.0 (Predicted) | Based on similar aliphatic carboxylic acids |
| Aqueous Solubility | Low to moderate (Predicted) | Structure-based prediction |
| Boiling Point | High (Predicted) | Structure-based prediction |
| Melting Point | Not available | - |
| Hydrogen Bond Donors | 1 | Chemical Supplier Data |
| Hydrogen Bond Acceptors | 3 | Chemical Supplier Data |
Detailed Analysis of Physicochemical Properties and Experimental Protocols
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Theoretical Background: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. A LogP of 3.1 suggests that 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid has a considerable affinity for lipidic environments.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
This classic method provides a direct measurement of the partition coefficient.
Methodology:
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Preparation of Solutions: Prepare a stock solution of the test substance in n-octanol that has been pre-saturated with water.
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Partitioning:
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In a glass vessel with a stopper, combine a known volume of the n-octanol stock solution with a known volume of water (pre-saturated with n-octanol).
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The volume ratio should be adjusted based on the expected LogP value.
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Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A preliminary experiment should be conducted to determine the necessary equilibration time.
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Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and water phases.
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Analysis: Determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV or GC-MS.
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Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices: The shake-flask method is chosen for its directness and wide acceptance. Pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation ensures a clean separation of the two phases, which is critical for accurate concentration determination.
Acidity: Acid Dissociation Constant (pKa)
Theoretical Background: The pKa value indicates the strength of an acid in solution. For a carboxylic acid like the topic compound, the pKa determines the extent of its ionization at a given pH. This is fundamental to its solubility, membrane permeability, and interaction with biological targets. The predicted pKa of ~4.5-5.0 is typical for an aliphatic carboxylic acid.
Experimental Protocol: Potentiometric Titration
This is a highly accurate and reliable method for determining the pKa of a compound.
Methodology:
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Sample Preparation: Dissolve a precisely weighed amount of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration Setup:
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Use a calibrated pH meter with a suitable electrode.
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Place the sample solution in a thermostatted vessel and stir continuously.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis:
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
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Alternatively, use software to calculate the pKa from the titration data using Gran's plot or other numerical methods.
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Causality Behind Experimental Choices: Potentiometric titration is selected for its precision. The use of a co-solvent is necessary for compounds with low water solubility to maintain a homogeneous solution throughout the titration. Precise calibration of the pH meter and standardization of the titrant are essential for accurate results.
Solubility
Theoretical Background: Aqueous solubility is a key determinant of a drug's bioavailability. The amphiphilic nature of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid, with its large non-polar region and a polar carboxylic acid group, suggests that its solubility will be pH-dependent.
Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
This method determines the saturation solubility of a substance in water.
Methodology:
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Sample Preparation: Add an excess amount of the solid test substance to a known volume of water in a flask.
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Equilibration: Shake the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle, and then filter or centrifuge the sample to remove the undissolved solid.
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Analysis: Determine the concentration of the dissolved substance in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
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Result: The measured concentration represents the aqueous solubility at that temperature.
Causality Behind Experimental Choices: The use of an excess amount of the solid ensures that a saturated solution is formed. The extended equilibration time is necessary to reach a true thermodynamic equilibrium. Filtration or centrifugation is critical to remove any solid particles that would lead to an overestimation of the solubility.
Synthesis of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
A plausible and widely used method for the synthesis of ether-linked carboxylic acids is the Williamson ether synthesis .[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Proposed Synthetic Route:
The synthesis would likely proceed in two main steps:
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Formation of the alkoxide from 1-(3,3-dimethylcyclohexyl)ethanol.
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Reaction of the alkoxide with an ester of a haloacetic acid, followed by hydrolysis.
Experimental Protocol: Williamson Ether Synthesis
Step 1: Formation of the Alkoxide
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3,3-dimethylcyclohexyl)ethanol in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF).
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Cool the solution in an ice bath.
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Slowly add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution. The evolution of hydrogen gas will be observed.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the sodium alkoxide.
Step 2: Ether Formation and Hydrolysis
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To the freshly prepared alkoxide solution, add a solution of an ethyl haloacetate (e.g., ethyl bromoacetate) in anhydrous THF dropwise via the dropping funnel.
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After the addition, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
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To hydrolyze the ester, add an aqueous solution of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature or with gentle heating until the ester is fully saponified (monitored by TLC).
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Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2 to protonate the carboxylate.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson ether synthesis of the target compound.
Analytical Methodologies
The analysis of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid can be effectively achieved using modern chromatographic techniques coupled with mass spectrometry.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Rationale: HPLC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids.[2] It provides excellent separation and sensitive detection.
Experimental Protocol:
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Chromatographic System: A standard HPLC system with a C18 reversed-phase column is suitable.
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Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is typically used. The formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition.
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Mass Spectrometry:
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An electrospray ionization (ESI) source in negative ion mode is ideal for detecting the deprotonated molecule [M-H]⁻.
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A tandem mass spectrometer (MS/MS) can be used for structural confirmation by fragmentation analysis.
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Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: Due to the low volatility of the carboxylic acid, direct GC analysis is challenging. Derivatization to a more volatile ester or silyl ester is necessary. Silylation is a common and effective method.[3]
Experimental Protocol: Silylation Derivatization
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Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.
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Derivatization:
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In a reaction vial, add the dried sample.
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Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a suitable solvent (e.g., pyridine or acetonitrile).
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Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
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GC-MS Analysis:
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Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
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Use a suitable temperature program for the GC oven to achieve good separation.
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The mass spectrometer will detect the trimethylsilyl (TMS) ester of the analyte.
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Diagram of the Analytical Workflow:
Caption: General analytical workflows for the target compound.
Potential Applications
While specific applications for 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid are not extensively documented in publicly available literature, a patent has disclosed its use as a malodor neutralizer .[4] The amphiphilic nature of the molecule, with its bulky hydrophobic tail and a polar head, suggests potential utility as a surfactant or emulsifying agent in various formulations. Its structural similarity to compounds used in the fragrance industry also hints at possible applications in this sector.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid, drawing upon both known data and reliable predictions. By outlining established experimental protocols for the determination of these properties, as well as plausible synthetic and analytical methodologies, this document serves as a valuable resource for researchers and professionals working with this compound. A thorough understanding of these fundamental characteristics is the cornerstone of successful research, development, and application.
References
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Rowan. (n.d.). Rowan's Free Online pKa Calculator. Rowan. Retrieved March 3, 2026, from [Link]
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Schrödinger. (n.d.). Epik. Schrödinger. Retrieved March 3, 2026, from [Link]
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MolGpKa. (n.d.). MolGpKa. bio.tools. Retrieved March 3, 2026, from [Link]
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ResearchGate. (n.d.). Williamson ether synthesis and modification of the carboxylic acid functionality. ResearchGate. Retrieved March 3, 2026, from [Link]
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Rowan. (n.d.). Predicting Solubility. Rowan. Retrieved March 3, 2026, from [Link]
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Rowan. (n.d.). pKa Prediction. Rowan. Retrieved March 3, 2026, from [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved March 3, 2026, from [Link]
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- European Patent Office. (2011). DIMETHYLCYCLOHEXYL DERIVATIVES AS MALODOR NEUTRALIZERS (EP 2200701 A1).
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SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved March 3, 2026, from [Link]
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Computational Pharmaceutics Group. (n.d.). Tools-Computational Pharmaceutics Group. Computational Pharmaceutics Group. Retrieved March 3, 2026, from [Link]
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PubMed. (2007, January 19). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. PubMed. Retrieved March 3, 2026, from [Link]
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Bibel, D. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved March 3, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 3, 2026, from [Link]
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SciSpace. (n.d.). Acids: Derivatization for GC Analysis. SciSpace. Retrieved March 3, 2026, from [Link]
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